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The Odd-skipped related 1 (Osr1) gene encodes a crucial zinc-finger transcription factor that

plays a pivotal role in the development of multiple organs, including the kidneys, heart, and

craniofacial structures.[1] Understanding its expression dynamics relative to other key

developmental genes is fundamental for research in congenital disorders and regenerative

medicine. This guide provides an objective comparison of Osr1 expression with other essential

developmental genes, supported by experimental data and detailed protocols.

Spatiotemporal Expression Profile: Osr1 vs. Other
Key Genes
Osr1 is distinguished as one of the earliest markers for the intermediate mesoderm, the

embryonic tissue that gives rise to the kidneys and gonads.[1] In mouse embryos, its

expression is detected as early as embryonic day 7.5 (E7.5) in cells destined to form this

structure. By E8.5, Osr1 is expressed throughout the intermediate mesoderm, and by E10.5, its

expression is also noted in the branchial arches and limb buds.[1]

The function of Osr1 is intricately linked with a network of other transcription factors. It acts

upstream to initiate the expression of Pax2 (Paired box 2), Lhx1 (LIM homeobox 1), and Wt1

(Wilms' tumor 1), which are themselves critical for early urogenital development.[1] During the

formation of the metanephric kidney, Osr1 expression becomes progressively restricted to the

undifferentiated cap mesenchyme, a population of nephron progenitor cells.[2][3] This
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expression pattern partially overlaps with, but is distinct from, that of Six2 (SIX homeobox 2),

another critical factor for maintaining the nephron progenitor state.[1][2] While both Osr1 and

Six2 are essential for preventing premature differentiation of these progenitors, they have

synergistic and distinct roles.[2][3]

The following table summarizes the comparative expression of Osr1 and other key genes

during murine kidney development, a primary context for Osr1 function.
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Gene

E9.5 - E10.5
(Intermediate
Mesoderm /
Metanephric
Mesenchyme)

E11.5 - E13.5
(Cap
Mesenchyme)

Differentiated
Structures
(e.g., Renal
Vesicle)

Primary
Function in
Context

Osr1

Broadly

expressed in

intermediate

mesoderm and

metanephric

mesenchyme.[1]

[3]

Strongly

expressed in

undifferentiated

cap

mesenchyme.[2]

Absent.[2][3]

Specification and

maintenance of

nephron

progenitors.[2][3]

[4]

Pax2

Co-expressed

with Osr1 in

intermediate

mesoderm.[1]

Expressed in cap

mesenchyme

and early

differentiating

structures.

Present in renal

vesicles and

comma-shaped

bodies.

Early

specification of

renal lineage.[1]

Sall1

Expressed in the

metanephric

mesenchyme.

Strongly

expressed in cap

mesenchyme.

Downregulated

upon

epithelialization.

Maintenance of

nephron

progenitors.

Six2

Expressed in

metanephric

mesenchyme.

Strongly

expressed in

undifferentiated

cap

mesenchyme.[2]

Absent.[2]

Maintenance of

nephron

progenitor self-

renewal.[1]

Wt1

Expressed in

metanephric

mesenchyme.[1]

Expressed in cap

mesenchyme

and developing

podocytes.

Highly expressed

in podocytes of

the glomerulus.

Mesenchymal-to-

epithelial

transition and

podocyte

development.

Key Signaling Pathway: Osr1 in the Hedgehog
Signaling Cascade
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Recent studies have identified Osr1 as a novel downstream target of the Hedgehog (HH)

signaling pathway, particularly during foregut development, which gives rise to the trachea and

lungs.[5] The HH ligand, secreted from the foregut endoderm, activates Gli transcription factors

in the adjacent mesenchyme.[5] The effector protein Gli3 has been shown to bind to a

conserved region near the Osr1 promoter, thereby activating its transcription.[5] Osr1 then

mediates several functions of the HH pathway, including the proper specification of lung

progenitors and the differentiation of mesenchymal tissues like tracheal cartilage and smooth

muscle.[5][6]

Osr1 as a Mediator of Hedgehog Signaling in Foregut Development
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Caption: Osr1 acts downstream of Gli3 to mediate Hedgehog signaling.

Experimental Protocols
Accurate comparison of gene expression relies on robust and reproducible experimental

methods. Below are summaries of standard protocols used to generate the data discussed in

this guide.

Whole-Mount In Situ Hybridization (WISH)
This technique is used to visualize the location of specific mRNA transcripts within a whole

embryo, providing spatiotemporal expression data.

Methodology Summary:

Embryo Dissection and Fixation: Mouse embryos are dissected from the uterus in cold

phosphate-buffered saline (PBS).[7][8] They are then fixed overnight at 4°C in 4%

paraformaldehyde (PFA) to preserve morphology and nucleic acids.[7][8]
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Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the

target gene's mRNA (e.g., Osr1) is synthesized via in vitro transcription.[9]

Hybridization: Fixed embryos are permeabilized (e.g., with Proteinase K) to allow probe

entry.[7][8][10] Embryos are then incubated overnight in a hybridization buffer containing the

DIG-labeled probe at a high temperature (e.g., 70°C), allowing the probe to anneal to the

target mRNA.[7][8]

Washing and Antibody Incubation: Unbound probe is removed through a series of stringent

washes.[7] The embryos are then incubated with an anti-DIG antibody conjugated to an

enzyme, such as alkaline phosphatase (AP).

Detection: A colorimetric substrate (e.g., BM Purple) is added. The enzyme on the antibody

converts the substrate into a colored precipitate, revealing the location of the mRNA

transcripts.[8] The resulting staining pattern is then imaged.

Quantitative Polymerase Chain Reaction (qPCR)
qPCR is used to quantify the relative abundance of specific mRNA transcripts from dissected

tissues or cells, providing numerical expression data.

Methodology Summary:

RNA Extraction: Total RNA is isolated from dissected embryonic tissues (e.g., intermediate

mesoderm) using a suitable RNA extraction kit.

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA

(cDNA).[11][12] This cDNA library represents the expressed genes in the original sample.

qPCR Reaction: The qPCR reaction is set up containing the cDNA template, gene-specific

primers (for Osr1 and a reference gene), a thermostable DNA polymerase, and a fluorescent

dye (e.g., SYBR Green) that binds to double-stranded DNA.[11][13]

Amplification and Detection: The reaction is run in a thermal cycler that monitors

fluorescence in real-time. As the target DNA is amplified exponentially, the fluorescence

increases.[11]
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Quantification: The cycle at which the fluorescence crosses a set threshold is called the Ct

value.[11] The relative expression of the target gene is calculated by comparing its Ct value

to that of a stable housekeeping gene (e.g., Gapdh), often using the delta-delta Ct method.

[13]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a specific

transcription factor, revealing direct gene targets.

Methodology Summary:

Cross-linking: Cells or tissues are treated with formaldehyde to create covalent cross-links

between DNA and any interacting proteins, including transcription factors like Osr1.[14]

Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces

(typically 200-600 base pairs) by sonication or enzymatic digestion.[15]

Immunoprecipitation: An antibody specific to the target protein (Osr1) is used to selectively

pull down the protein and its cross-linked DNA fragment.[15][16]

DNA Purification: The cross-links are reversed, and the protein is digested, releasing the

DNA fragments. The DNA is then purified.[17]

Sequencing and Analysis: The purified DNA fragments are prepared into a library and

sequenced using next-generation sequencing (NGS).[15] The resulting sequences are

mapped back to the reference genome to identify the specific DNA regions where the

transcription factor was bound.[15] This can reveal direct downstream gene targets.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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